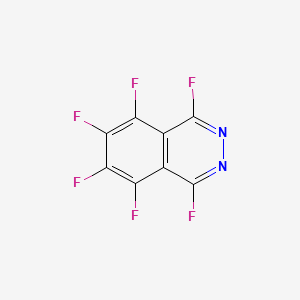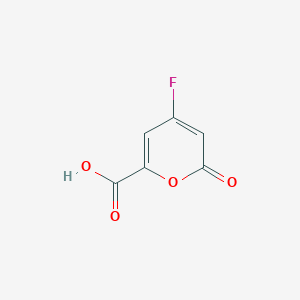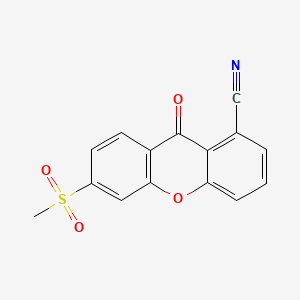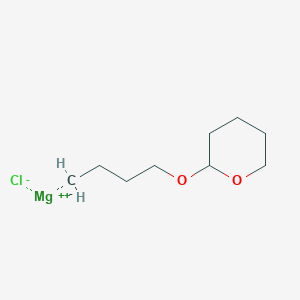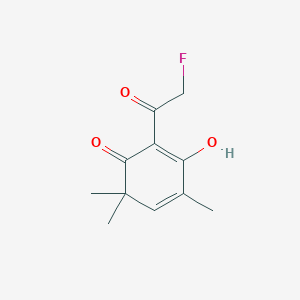
2-(Fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- is a complex organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a cyclohexadienone core with fluoroacetyl, hydroxy, and trimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexadienone Core: The cyclohexadienone core can be synthesized through the oxidation of a suitable phenol derivative.
Introduction of Fluoroacetyl Group: The fluoroacetyl group can be introduced via acylation reactions using fluoroacetyl chloride in the presence of a suitable base.
Hydroxylation and Methylation: The hydroxyl group can be introduced through selective hydroxylation reactions, and the trimethyl groups can be added via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.
Substitution: The fluoroacetyl and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and substituted cyclohexadienones.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- involves its ability to undergo various chemical transformations. The fluoroacetyl group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The cyclohexadienone core can undergo redox reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-: This compound shares a similar cyclohexadienone core but differs in the substituents, leading to different reactivity and applications.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: This compound has bromine substituents, which significantly alter its chemical properties and applications.
Uniqueness
The presence of the fluoroacetyl group in 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- makes it unique compared to other cyclohexadienone derivatives
Properties
CAS No. |
474942-44-4 |
|---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(2-fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H13FO3/c1-6-4-11(2,3)10(15)8(9(6)14)7(13)5-12/h4,14H,5H2,1-3H3 |
InChI Key |
GQNLUGRRSLVTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)C(=C1O)C(=O)CF)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


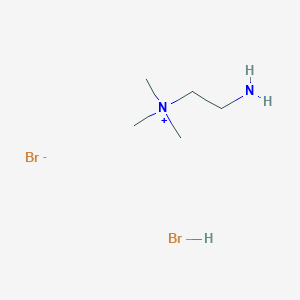
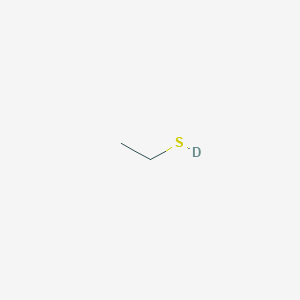
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

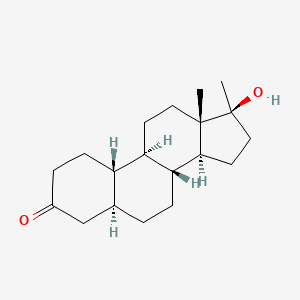
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
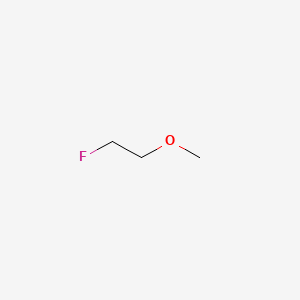
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
